molecular formula C30H48O3 B107847 3-Epiursolic acid

3-Epiursolic acid

Cat. No.: B107847
M. Wt: 456.7 g/mol
InChI Key: WCGUUGGRBIKTOS-XHINXETDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Epiursolic acid is a natural product found in Scutellaria discolor, Salvia officinalis, and other organisms with data available.
A pentacyclic triterpene that co-occurs with its isomer OLEANOLIC ACID in several plant species, and occurs in large amounts in FRUITS (such as CRANBERRIES;  PEARS;  PLUMS;  and OLIVES), MEDICINAL HERBS, and other plants.

Properties

IUPAC Name

(1S,2R,4aS,6aR,6aS,6bR,8aR,10R,12aR,14bS)-10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O3/c1-18-10-15-30(25(32)33)17-16-28(6)20(24(30)19(18)2)8-9-22-27(5)13-12-23(31)26(3,4)21(27)11-14-29(22,28)7/h8,18-19,21-24,31H,9-17H2,1-7H3,(H,32,33)/t18-,19+,21+,22-,23-,24+,27+,28-,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCGUUGGRBIKTOS-XHINXETDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@H](C5(C)C)O)C)C)[C@@H]2[C@H]1C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Epiursolic acid
Reactant of Route 2
3-Epiursolic acid
Reactant of Route 3
3-Epiursolic acid
Reactant of Route 4
3-Epiursolic acid
Reactant of Route 5
3-Epiursolic acid
Reactant of Route 6
3-Epiursolic acid
Customer
Q & A

Q1: What are the primary sources and methods for obtaining 3-Epiursolic acid?

A: this compound has been isolated from several plant sources, including Lavandula officinalis (Lavender) [], Vitex trifolia var. simplicifolia [], and Verbena officinalis []. It can be extracted using various solvents, with chloroform extraction demonstrating notable efficacy []. Additionally, this compound can be found in the waste products of lavender oil production [].

Q2: How does this compound exert its anti-inflammatory effects?

A: While the precise mechanism remains under investigation, research suggests that this compound exhibits anti-inflammatory activity []. Further studies are needed to elucidate the specific molecular targets and pathways involved in its anti-inflammatory action.

Q3: Can this compound be used as a therapeutic agent for diabetic foot ulcers?

A: A polyherbal extract named TIP-Heal, containing Tinospora crispa, Isotoma longiflora, and Piper betle L. var. nigra, has shown potential for treating diabetic foot ulcers []. While this compound itself wasn't isolated from this specific polyherbal extract, the study identified other compounds, like PubChem CID: 5319898, palmitic acid, and alpha-linolenic acid, as potential contributors to the healing process []. Further research is necessary to determine if this compound, alone or in combination with other compounds, could be effective for treating diabetic foot ulcers.

Q4: Does this compound exhibit any anticancer properties?

A: While this compound itself hasn't been directly studied for its anticancer activity in the provided research, a related compound, Casticin, isolated from Vitex trifolia var. simplicifolia alongside this compound, demonstrated cytotoxic activity against PANC-1, K562, and BxPC-3 cancer cell lines []. This suggests that further investigation into the potential anticancer properties of this compound and related compounds is warranted.

Q5: How does the structure of this compound relate to its biological activity?

A: Research on related triterpenoids suggests that the presence of specific functional groups can significantly influence their biological activity. For instance, the study on Vitex trifolia var. simplicifolia highlighted the importance of the 3′-OH group in polymethoxyflavonoids for antitumor activity []. Further investigation is needed to elucidate the structure-activity relationship of this compound and determine the impact of specific structural modifications on its activity, potency, and selectivity.

Q6: What analytical techniques are employed for the characterization and quantification of this compound?

A: Various spectroscopic methods, including H¹ NMR, ¹³C NMR, IR, and Mass spectrometry, are employed for the structural characterization of this compound []. These techniques provide detailed information about the compound's structure, including the arrangement of atoms and functional groups. Further research may explore additional analytical methods, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), for quantifying this compound in various matrices, including plant extracts and biological samples.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.